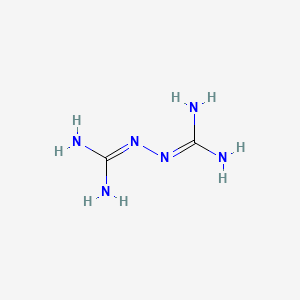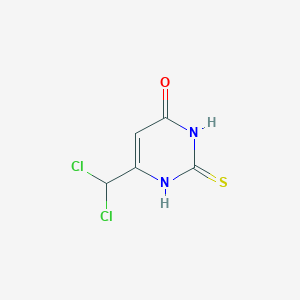
2-Ethylhexyl crotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl crotonate is an organic chemical compound used primarily as a plasticizer for acrylic resins and as a solvent for cellulose esters . It is clear and colorless at room temperature and has a pungent odor. This compound is also soluble in water, making it versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl crotonate typically involves the esterification of crotonic acid with 2-ethylhexanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure product. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl crotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethylhexyl crotonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Ethylhexyl crotonate exerts its effects involves its interaction with various molecular targets. In biological systems, it can modify proteins and other biomolecules through esterification, affecting their function and activity. The pathways involved include metabolic processes where the compound is metabolized to its corresponding alcohol and acid derivatives .
Comparison with Similar Compounds
Similar Compounds
Ethyl crotonate: Used as a plasticizer and solvent, similar to 2-Ethylhexyl crotonate.
2-Ethylhexyl acrylate: Used in the production of polymers and resins, but with different properties due to the acrylate group.
Methyl crotonate: Another ester of crotonic acid, used in similar applications but with different physical properties.
Uniqueness
This compound is unique due to its specific ester group, which provides distinct solubility and reactivity properties. Its use as a plasticizer and solvent in various industrial applications highlights its versatility and importance in both research and industry .
Properties
CAS No. |
7299-92-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-ethylhexyl (E)-but-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h5,8,11H,4,6-7,9-10H2,1-3H3/b8-5+ |
InChI Key |
LINJIWJIUXFXHS-VMPITWQZSA-N |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C/C |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


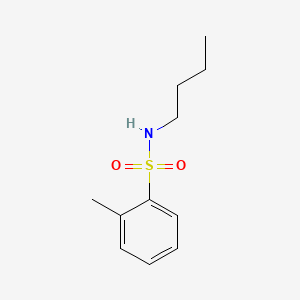
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)

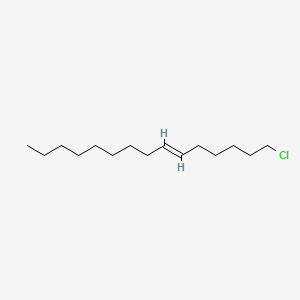
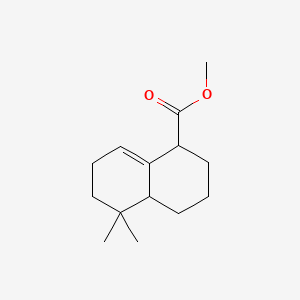

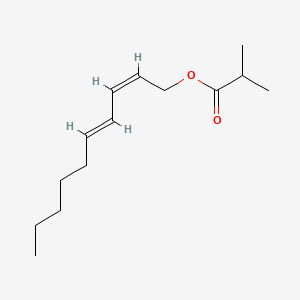
![2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid](/img/structure/B15175358.png)
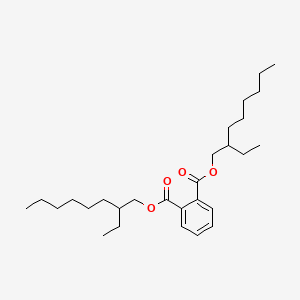
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-](/img/structure/B15175383.png)
